molecular formula C25H22N2O10 B14208069 1H-benzimidazole;3-(carboxymethoxy)benzoic acid CAS No. 833445-80-0

1H-benzimidazole;3-(carboxymethoxy)benzoic acid

Cat. No.: B14208069
CAS No.: 833445-80-0
M. Wt: 510.4 g/mol
InChI Key: ATMFSWQDNNOOJX-UHFFFAOYSA-N
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Description

1H-benzimidazole;3-(carboxymethoxy)benzoic acid is a compound that combines the structural features of benzimidazole and carboxymethoxybenzoic acid. Benzimidazole is a bicyclic heterocyclic aromatic compound, where a benzene ring is fused to an imidazole ring. This compound is known for its wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of 1,2-phenylenediamine with carboxymethoxybenzoic acid under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as zinc oxide nanoparticles have been used to enhance the reaction rate and selectivity, making the process more eco-friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1H-benzimidazole;3-(carboxymethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazole-2-methanol derivatives.

Scientific Research Applications

1H-benzimidazole;3-(carboxymethoxy)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-benzimidazole;3-(carboxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription. This interaction can lead to the inhibition of cell proliferation, making these compounds effective as anticancer agents. Additionally, the compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

1H-benzimidazole;3-(carboxymethoxy)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties and applications compared to other benzimidazole and imidazole derivatives.

Properties

CAS No.

833445-80-0

Molecular Formula

C25H22N2O10

Molecular Weight

510.4 g/mol

IUPAC Name

1H-benzimidazole;3-(carboxymethoxy)benzoic acid

InChI

InChI=1S/2C9H8O5.C7H6N2/c2*10-8(11)5-14-7-3-1-2-6(4-7)9(12)13;1-2-4-7-6(3-1)8-5-9-7/h2*1-4H,5H2,(H,10,11)(H,12,13);1-5H,(H,8,9)

InChI Key

ATMFSWQDNNOOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.C1=CC(=CC(=C1)OCC(=O)O)C(=O)O.C1=CC(=CC(=C1)OCC(=O)O)C(=O)O

Origin of Product

United States

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